2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride
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Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a seven-membered ring structure with nitrogen as the heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclic ketones, followed by cyclization and subsequent acidification to form the hydrochloride salt .
Industrial Production Methods: Industrial production often employs a one-pot synthesis approach to streamline the process and improve yield. This method involves the use of catalysts and optimized reaction conditions to facilitate the cyclization and formation of the desired product in a single step .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium halides, alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced analogs with fewer double bonds or functional groups.
Substitution: Halogenated derivatives with varied substituents.
Scientific Research Applications
Chemistry: In organic synthesis, 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further research in treating conditions such as anxiety and depression .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmission and subsequent physiological effects .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: The parent compound without the carboxylic acid group.
Benzodiazepines: A class of compounds with similar ring structures but different functional groups and pharmacological profiles.
Oxazepines and Thiazepines: Compounds with similar ring structures but containing oxygen or sulfur atoms instead of nitrogen.
Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAUSAIKOSEEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-83-3 |
Source
|
Record name | 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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